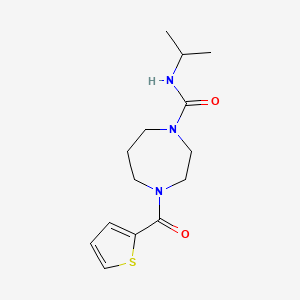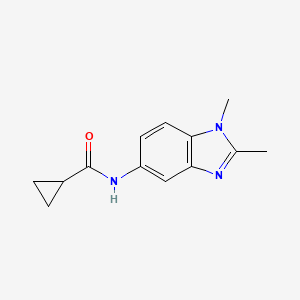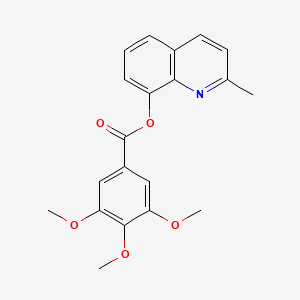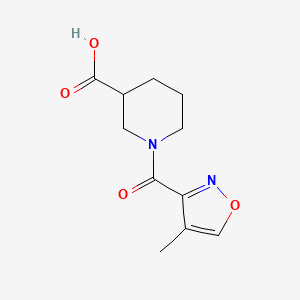
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.
Mecanismo De Acción
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is a selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway and inhibits the growth and survival of B-cell malignancies and autoimmune cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation and survival of B-cell malignancies and autoimmune cells in vitro and in vivo. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways such as AKT and ERK. This compound has also been shown to induce apoptosis in B-cell malignancies and autoimmune cells. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties and has been well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors such as ibrutinib. In addition, the optimal dosing and treatment schedule for this compound have not been established, and further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several potential future directions for N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of this compound in combination with immunotherapy agents such as checkpoint inhibitors. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in humans and to evaluate its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide involves a multistep process that starts with the reaction of 2-bromo thiophene with ethyl isocyanoacetate to form ethyl 2-(thiophen-2-yl)acetate. This intermediate is then reacted with 1,2-diaminopropane to form the diazepane ring. The final step involves the reaction of the diazepane intermediate with propan-2-yl isocyanate to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide has been studied extensively in preclinical models and has shown promising results as a potential treatment for various cancers and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of mantle cell lymphoma cells in vitro and in vivo. Another study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of chronic lymphocytic leukemia cells in vitro and in vivo. This compound has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-11(2)15-14(19)17-7-4-6-16(8-9-17)13(18)12-5-3-10-20-12/h3,5,10-11H,4,6-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDIUDIILILLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)
![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![[4-(2-Chloro-6-fluorobenzoyl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B6639113.png)
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)

![N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B6639157.png)
![(2S)-2-[[2-(2,6-dimethoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B6639169.png)
![2-[(1-Methylpyrrole-3-carbonyl)amino]butanoic acid](/img/structure/B6639172.png)
![2-[Methyl-[2-(1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B6639173.png)
